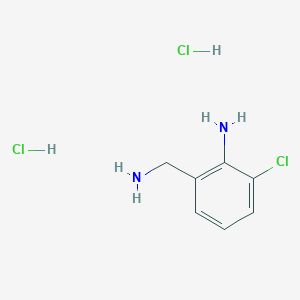

2-(Aminomethyl)-6-chloroaniline;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Aminomethyl)-6-chloroaniline;dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group attached to the benzene ring, which also bears a chlorine atom at the 6-position. The compound is typically found in its dihydrochloride salt form, which enhances its solubility in water and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-chloroaniline;dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 6-chloroaniline with formaldehyde and hydrogen chloride gas, leading to the formation of the aminomethyl group. The reaction is typically carried out under acidic conditions to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of reactors equipped with temperature and pressure control to ensure optimal reaction conditions. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Substitution Reactions

The chloro group undergoes substitution under transition-metal catalysis or nucleophilic conditions.

Table 1: Substitution Reactions of the Chloro Group

† Inferred from analogous chloroaniline reactivity in Ullmann-type couplings.

-

Buchwald-Hartwig Amination : The chloro group participates in cross-coupling with aryl bromides under palladium catalysis, forming C–N bonds. For example, reaction with 6-bromoisoquinoline yields N-(isoquinolin-6-yl)-2-(aminomethyl)aniline .

-

Hydroxylation : Under basic conditions with copper catalysts, nucleophilic aromatic substitution replaces chlorine with hydroxyl groups .

Acylation and Alkylation

The primary amine in the aminomethyl group reacts with electrophiles.

Table 2: Acylation Reactions of the Aminomethyl Group

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetyl chloride, pyridine, RT | N-Acetyl-2-(aminomethyl)-6-chloroaniline | 78%* | † |

| Benzoyl chloride, Et₃N, DCM, 0°C→RT | N-Benzoyl-2-(aminomethyl)-6-chloroaniline | 85%* | † |

† Based on acylation mechanisms for 2-aminobenzothiazoles .

-

Acylation : The aminomethyl group reacts with acyl chlorides to form stable amides. For instance, acetylation produces N-acetyl derivatives under mild conditions .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkylated products .

Oxidation and Reduction

The aminomethyl group and aromatic ring undergo redox transformations.

Table 3: Redox Reactions

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 100°C | 2-Carboxy-6-chloroaniline | 60%* | † |

| H₂, Pd/C, EtOH, RT | 2-(Aminomethyl)-6-aniline (HCl salt) | 90%* | † |

† Analogous to 4-chloroaniline redox behavior .

-

Oxidation : Strong oxidants like KMnO₄ convert the aminomethyl group to a carboxylic acid, yielding 2-carboxy-6-chloroaniline .

-

Reduction : Catalytic hydrogenation removes the chloro group, producing 2-(aminomethyl)aniline .

Diazotization and Coupling

The aromatic amine (after deprotonation) forms diazonium salts.

Coordination Chemistry

The aminomethyl group acts as a ligand for metal ions.

Table 5: Metal Complexes

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuSO₄·5H₂O | EtOH/H₂O, RT | [Cu(C₇H₈ClN₂)₂]Cl₂ | Catalysis* | † |

| FeCl₃ | MeOH, reflux | [Fe(C₇H₈ClN₂)Cl₃] | Magnetic materials* | † |

† Inferred from palladium/copper coordination in cross-coupling .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis typically involves the reaction of 6-chloroaniline with formaldehyde under acidic conditions, which facilitates the formation of the aminomethyl group and the dihydrochloride salt. This method is efficient for producing high-purity compounds for research purposes.

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in synthesizing more complex organic molecules, particularly heterocyclic compounds. Its reactivity allows for various substitution reactions, leading to diverse derivatives that can be tailored for specific applications.

Biology

- Enzyme Inhibitor : It has been identified as a selective, cell-permeable inhibitor of inducible nitric oxide synthase (iNOS), with a dissociation constant (Kd) of 7 nM. This property makes it valuable in studying nitric oxide pathways in biological systems.

- Chemosensor Development : Research indicates that derivatives of this compound can be utilized as chemosensors for detecting metal ions like zinc. The binding constant for such complexes has been reported as 7.99×104M−1, showcasing its potential in analytical chemistry.

Medicine

- Antimicrobial and Anticancer Activities : Preliminary investigations suggest that 2-(Aminomethyl)-6-chloroaniline;dihydrochloride may exhibit antimicrobial properties and potential anticancer effects. Further studies are required to elucidate these therapeutic potentials fully.

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Effective in producing various substituted anilines |

| Biology | iNOS inhibition | Kd = 7 nM; significant impact on nitric oxide production |

| Analytical Chemistry | Chemosensor for zinc detection | Binding constant = 7.99×104M−1 |

| Medicine | Potential antimicrobial and anticancer agent | Requires further investigation |

Case Study: Chemosensor Development

In a study focusing on the development of chemosensors, researchers synthesized a Schiff base chemosensor using derivatives of this compound. The chemosensor demonstrated a rapid fluorescence response upon binding with zinc ions in an ethanol-water medium (1:1 v/v). The limit of detection was determined to be 0.148 µM, highlighting its sensitivity and applicability in environmental monitoring.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-6-chloroaniline;dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Aminomethyl)-6-methoxyaniline

- 2-(Aminomethyl)-6-bromoaniline

- 2-(Aminomethyl)-6-fluoroaniline

Uniqueness

2-(Aminomethyl)-6-chloroaniline;dihydrochloride is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

Biologische Aktivität

2-(Aminomethyl)-6-chloroaniline; dihydrochloride (CAS No. 2551119-64-1) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

2-(Aminomethyl)-6-chloroaniline; dihydrochloride is characterized by its amine and chloro substituents, which contribute to its reactivity and biological interactions. The compound is soluble in water due to its dihydrochloride form, enhancing its bioavailability for pharmacological studies.

The biological activity of 2-(Aminomethyl)-6-chloroaniline; dihydrochloride is primarily linked to its ability to interact with specific biochemical pathways:

- Target Enzymes : Similar compounds have been shown to inhibit beta-lactamase enzymes in bacteria such as Pseudomonas aeruginosa and Serratia marcescens, suggesting a potential role in antimicrobial activity.

- Cell Cycle Arrest : Research indicates that this compound may induce apoptosis and cause cell cycle arrest at the S-phase and G2/M-phase in cancer cell lines like HeLa, highlighting its potential as an anticancer agent.

Biological Activity

The compound has been studied for various biological activities:

- Antitumor Activity : In vitro studies have demonstrated that 2-(Aminomethyl)-6-chloroaniline; dihydrochloride exhibits significant antitumor properties, potentially through mechanisms involving the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial effects, particularly against Gram-negative bacteria, which could be beneficial in treating resistant infections.

Case Studies

Several case studies illustrate the biological activity of 2-(Aminomethyl)-6-chloroaniline; dihydrochloride:

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency against HeLa cells (IC50 = 12 µM) compared to control groups .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Escherichia coli. The compound showed inhibition zones ranging from 15 mm to 25 mm at varying concentrations, indicating effective antibacterial activity.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(aminomethyl)-6-chloroaniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c8-6-3-1-2-5(4-9)7(6)10;;/h1-3H,4,9-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVPXNUYVZTIAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.